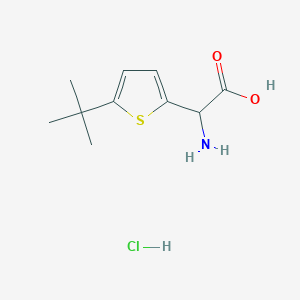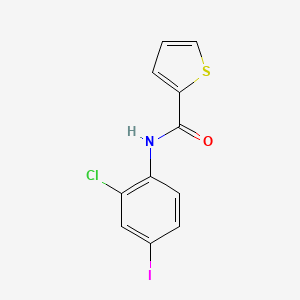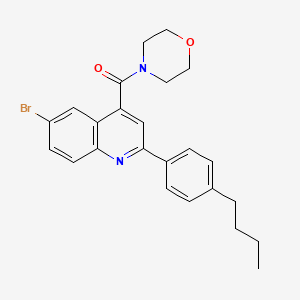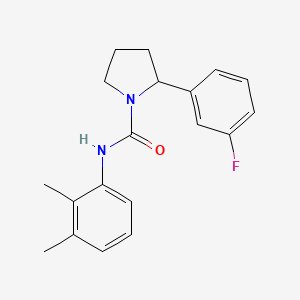methanone](/img/structure/B6137324.png)
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as PMK, is a precursor chemical used in the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a popular recreational drug. Despite its association with illicit drug production, PMK has important scientific research applications, including its potential use as a starting material for the synthesis of other compounds with medicinal properties.
Mécanisme D'action
The mechanism of action of [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is not well understood, but it is believed to involve the inhibition of certain enzymes involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which can produce a range of effects including euphoria, increased sociability, and reduced anxiety.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, increased heart rate, and increased body temperature. This compound has also been shown to produce changes in brain chemistry, including an increase in the levels of certain neurotransmitters such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has several advantages as a starting material for the synthesis of medicinal compounds. It is relatively easy to synthesize, and it can be used as a starting material for the synthesis of a wide range of compounds with potential therapeutic applications. However, this compound is also associated with certain limitations. For example, it is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, this compound is associated with certain safety concerns, including the risk of explosion during the synthesis process.
Orientations Futures
There are several potential future directions for research involving [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. One area of interest is the synthesis of analogs of MDMA that have improved therapeutic potential and reduced neurotoxicity. Another area of interest is the synthesis of compounds that have potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on brain chemistry and behavior.
Méthodes De Synthèse
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid and acetic acid, followed by oxidation with potassium permanganate and reduction with sodium borohydride. The resulting product is then converted to this compound through a reaction with piperidine and isopropylphenyl ketone.
Applications De Recherche Scientifique
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been studied for its potential use in the synthesis of various compounds with medicinal properties. For example, this compound can be used as a starting material in the synthesis of analogs of MDMA that have reduced neurotoxicity and improved therapeutic potential. This compound can also be used in the synthesis of other compounds that have potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Propriétés
IUPAC Name |
[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-16(2)28-20-9-3-6-17(12-20)22(25)18-8-5-11-24(13-18)14-19-7-4-10-21-23(19)27-15-26-21/h3-4,6-7,9-10,12,16,18H,5,8,11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWUKLAIWPKJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6137242.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6137248.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6137252.png)
![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)

![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)


![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)

![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)